(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Overview
Description
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a benzyl group, which is further modified with a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is prepared by reacting 4-(2-nitrovinyl)benzyl chloride with a suitable base.
Coupling with Pyridine: The benzyl intermediate is then coupled with 2-hydroxypyridine under basic conditions to form the desired product.
The reaction conditions often involve the use of solvents such as ethyl acetate and water, with the organic layer being isolated, washed, and dried over anhydrous magnesium sulfate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrovinyl group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl and pyridine rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrovinyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrovinyl group can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)quinoline: Similar structure with a quinoline ring instead of pyridine.
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)benzene: Benzene ring instead of pyridine.
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is unique due to its specific combination of a pyridine ring with a nitrovinyl-substituted benzyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[[4-[(E)-2-nitroethenyl]phenyl]methoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-10H,11H2/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRUVFEBTUFKU-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227315 | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-26-6 | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936342-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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